molecular formula C19H20O6 B022443 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate CAS No. 110874-21-0

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Cat. No. B022443
M. Wt: 344.4 g/mol
InChI Key: HDARWWNWEOVXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Methoxymethoxy)-1,3-propanediyl dibenzoate” is an ester derived from benzoic acid and a methoxymethoxy substituted propane. Ester compounds are often used in a variety of applications, including as plasticizers, solvents, and even in fragrances .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions. For example, diethylene glycol dibenzoate, a similar compound, can be synthesized from benzoic acid and diethylene glycol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Esters generally have a pleasant smell and are often found in fats and oils .

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it’s a good plasticizer, it could be used in the production of various plastic materials .

properties

IUPAC Name

[3-benzoyloxy-2-(methoxymethoxy)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDARWWNWEOVXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454455
Record name 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

CAS RN

110874-21-0
Record name 2-(METHOXYMETHOXY)-1,3-PROPANEDIYL DIBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 5
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 6
Reactant of Route 6
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.